molecular formula C10H14ClNO3 B8097594 2-[3-(2-Aminoethyl)phenoxy]acetic acid HCl

2-[3-(2-Aminoethyl)phenoxy]acetic acid HCl

Cat. No.: B8097594
M. Wt: 231.67 g/mol
InChI Key: ITKOXSNBLTXVLL-UHFFFAOYSA-N
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Description

2-[3-(2-Aminoethyl)phenoxy]acetic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminoethyl group attached to a phenoxyacetic acid moiety, which is further stabilized by hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(2-Aminoethyl)phenoxy]acetic acid hydrochloride typically involves the reaction of 3-(2-aminoethyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phenoxyacetic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(2-Aminoethyl)phenoxy]acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The phenoxyacetic acid moiety can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include various substituted phenoxyacetic acids and their derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(2-Aminoethyl)phenoxy]acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[3-(2-Aminoethyl)phenoxy]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The phenoxyacetic acid moiety can also participate in various biochemical pathways, modulating cellular functions.

Comparison with Similar Compounds

  • 3-(2-Aminoethoxy)propanoic acid
  • Phenoxyacetic acid
  • 2-(2-Aminoethyl)phenol

Comparison: 2-[3-(2-Aminoethyl)phenoxy]acetic acid hydrochloride is unique due to the presence of both an aminoethyl group and a phenoxyacetic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds. The hydrochloride form also enhances its stability and solubility, making it more suitable for various applications.

Properties

IUPAC Name

2-[3-(2-aminoethyl)phenoxy]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-5-4-8-2-1-3-9(6-8)14-7-10(12)13;/h1-3,6H,4-5,7,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKOXSNBLTXVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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